Cas no 20583-33-9 (1-(1H-pyrazol-3-yl)ethan-1-one)
1-(1H-pyrazol-3-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(1H-Pyrazol-3-yl)ethanone
- 1-(1H-pyrazol-5-yl)ethanone
- 1-(1H-pyrazole-5-yl)ethan-1-one
- Ethanone, 1-(1H-pyrazol-3-yl)- (9CI)
- 1-(1(2)H-Pyrazol-3-yl)-aethanon
- 1-(1(2)H-pyrazol-3-yl)-ethanone
- 1-(2H-PYRAZOL-3-YL)-ETHANONE
- 3(5)-Acetyl-pyrazol
- 3(5)-acetylpyrazole
- 3-Acetyl-pyrazol
- 3-acetylpyrazole
- 3-acetyl-pyrazole
- AC1L7DDF
- AC1Q1JY1
- AC1Q1K0K
- NSC334648
- SureCN1061187
- SureCN211479
- 3-Methylcarbonylpyrazole
- 1-(1H-Pyrazol-3-yl)-ethanone
- 1-(1H-pyrazol-3-yl)ethan-1-one
- MFCD07368316
- BHTZCIGVYSJBQB-UHFFFAOYSA-N
- 20583-33-9
- EN300-35868
- AKOS016001507
- CS-0036771
- MFCD10686790
- Ethanone, 1-(1H-pyrazol-3-yl)-
- 5-acetylpyrazole
- BS-12864
- BDBM50497146
- SCHEMBL211479
- acetylpyrazole
- DTXSID20318735
- NSC-334648
- CHEMBL3275951
- SY123629
- 1-(3-Pyrazolyl)ethanone
- NSC 334648
-
- MDL: MFCD10686790
- Inchi: 1S/C5H6N2O/c1-4(8)5-2-3-6-7-5/h2-3H,1H3,(H,6,7)
- InChI Key: BHTZCIGVYSJBQB-UHFFFAOYSA-N
- SMILES: O=C(C)C1=CC=NN1
Computed Properties
- Exact Mass: 110.04808
- Monoisotopic Mass: 110.048012819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- Density: 1.190±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 100-101 ºC (benzene )
- Boiling Point: 277.7±13.0 ºC (760 Torr),
- Flash Point: 125.9±26.3 ºC,
- Solubility: Slightly soluble (3.4 g/l) (25 º C),
- PSA: 45.75
- LogP: 0.61230
1-(1H-pyrazol-3-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM187980-1g |
1-(1H-Pyrazol-3-yl)ethanone |
20583-33-9 | 95%+ | 1g |
$59 | 2023-02-02 | |
| Chemenu | CM187980-5g |
1-(1H-Pyrazol-3-yl)ethanone |
20583-33-9 | 95%+ | 5g |
$250 | 2023-02-02 | |
| Ambeed | A810146-100mg |
1-(1H-Pyrazol-3-yl)ethanone |
20583-33-9 | 95% | 100mg |
$15.00 | 2022-03-29 | |
| Ambeed | A810146-250mg |
1-(1H-Pyrazol-3-yl)ethanone |
20583-33-9 | 95% | 250mg |
$20.00 | 2022-03-29 | |
| Ambeed | A810146-1g |
1-(1H-Pyrazol-3-yl)ethanone |
20583-33-9 | 97% | 1g |
$184.00 | 2022-03-29 | |
| Ambeed | A810146-5g |
1-(1H-Pyrazol-3-yl)ethanone |
20583-33-9 | 95% | 5g |
$225.00 | 2022-03-29 | |
| Apollo Scientific | OR941006-1g |
3-Acetylpyrazole |
20583-33-9 | 98% | 1g |
£26.00 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KU704-1g |
1-(1H-pyrazol-3-yl)ethan-1-one |
20583-33-9 | 95% | 1g |
587.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KU704-50mg |
1-(1H-pyrazol-3-yl)ethan-1-one |
20583-33-9 | 95% | 50mg |
63.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KU704-200mg |
1-(1H-pyrazol-3-yl)ethan-1-one |
20583-33-9 | 95% | 200mg |
153.0CNY | 2021-07-14 |
1-(1H-pyrazol-3-yl)ethan-1-one Suppliers
1-(1H-pyrazol-3-yl)ethan-1-one Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 1-(1H-pyrazol-3-yl)ethan-1-one
1-(1H-Pyrazol-3-yl)ethan-1-one: A Comprehensive Overview
The compound with CAS No. 20583-33-9, commonly referred to as 1-(1H-pyrazol-3-yl)ethan-1-one, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which combines a pyrazole ring with a ketone group. The pyrazole moiety, a five-membered aromatic ring containing two adjacent nitrogen atoms, contributes to the compound's stability and reactivity. The ketone group further enhances its functional versatility, making it a valuable building block in various chemical reactions and applications.
Recent studies have highlighted the importance of 1-(1H-pyrazol-3-yl)ethan-1-one in medicinal chemistry. Researchers have explored its potential as a precursor for the synthesis of bioactive compounds, particularly in the development of anti-inflammatory and anticancer agents. The molecule's ability to undergo nucleophilic addition and condensation reactions has been extensively utilized in the construction of complex heterocyclic frameworks. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinase enzymes, which are key targets in cancer therapy.
From a synthetic perspective, 1-(1H-pyrazol-3-yl)ethan-1-one can be prepared via several routes, including the condensation of pyrazole derivatives with carbonyl compounds under appropriate conditions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product. Recent advancements in catalytic methods have further streamlined its synthesis, making it more efficient and environmentally friendly. For example, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.
The physical and chemical properties of 1-(1H-pyrazol-3-yl)ethan-1-one are well-documented. It exists as a crystalline solid with a melting point of approximately 95°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands due to the conjugated system within the pyrazole ring, making it suitable for applications in optoelectronics and sensor technologies.
In terms of applications, 1-(1H-pyrazol-3-yl)ethan-1-one has found utility in both academic research and industrial settings. In academia, it serves as a valuable model compound for studying heterocyclic chemistry and reaction mechanisms. In industry, it is employed as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its role as a versatile building block has been underscored by its inclusion in several multi-component reaction protocols reported in recent literature.
Looking ahead, ongoing research continues to uncover new facets of this compound's potential. For instance, investigations into its photochemical properties are paving the way for its use in light-responsive materials. Additionally, computational studies are providing deeper insights into its electronic structure and reactivity at the molecular level. These advancements not only enhance our understanding of 1-(1H-pyrazol-3-yl)ethan-1-one but also open up new avenues for its application across diverse fields.
In conclusion, CAS No. 20583-33-9, or 1-(1H-pyrazol-3-yl)ethan-1-one, stands out as a pivotal molecule in contemporary organic chemistry. Its unique structure, coupled with its versatile reactivity and wide-ranging applications, positions it as an essential component in both research and industrial settings. As scientific exploration continues to evolve, this compound will undoubtedly remain at the forefront of innovative chemical developments.
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